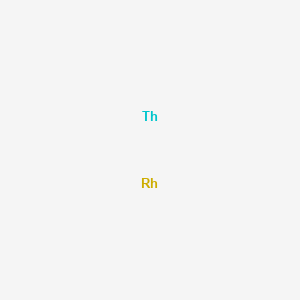
Rhodium;thorium
Description
Rhodium (Rh) is a rare, corrosion-resistant transition metal in Group 9 of the periodic table. It exhibits exceptional catalytic properties, particularly in automotive catalytic converters and organic synthesis . Rhodium forms stable coordination complexes, such as rhodous halides with dialkyl arsines, which are pivotal in catalysis and biomedical research .
Thorium (Th) is a radioactive actinide with the isotope ²³²Th being its most stable form (half-life: 14 billion years) . It has a face-centered cubic (FCC) crystal structure, a melting point of 1,750°C, and is investigated for nuclear energy applications due to its fertile nature . Thorium compounds, such as phosphates, are notable for environmental remediation, particularly in adsorbing radioactive contaminants .
Properties
CAS No. |
12038-82-3 |
|---|---|
Molecular Formula |
RhTh |
Molecular Weight |
334.943 g/mol |
IUPAC Name |
rhodium;thorium |
InChI |
InChI=1S/Rh.Th |
InChI Key |
NTBACIFGZLYGKL-UHFFFAOYSA-N |
Canonical SMILES |
[Rh].[Th] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of rhodium-thorium compounds typically involves high-temperature reactions. One common method is arc melting, where rhodium and thorium metals are melted together at temperatures around 1200°C . This process can be followed by homogenization to ensure a uniform composition. Another method involves the use of chemical reactions, such as the reaction of thorium dioxide with rhodium chloride in the presence of reducing agents .
Industrial Production Methods
Industrial production of rhodium-thorium compounds is less common due to the rarity and cost of rhodium. when produced, it often involves the purification of thorium through precipitation methods and the subsequent combination with rhodium using high-temperature techniques .
Chemical Reactions Analysis
Types of Reactions
Rhodium-thorium compounds can undergo various chemical reactions, including oxidation, reduction, and substitution. For example, rhodium can react with halogens like chlorine and bromine to form rhodium halides . Thorium, on the other hand, can form oxides and other compounds when exposed to oxygen and other reactive elements .
Common Reagents and Conditions
Common reagents used in the reactions of rhodium-thorium compounds include halogens (chlorine, bromine), reducing agents (such as hydrogen), and oxidizing agents (such as oxygen) . These reactions typically occur under high-temperature conditions to facilitate the formation of stable compounds.
Major Products
The major products formed from the reactions of rhodium-thorium compounds include rhodium halides, thorium oxides, and various mixed-metal compounds. These products can exhibit unique properties, such as high thermal stability and resistance to corrosion .
Scientific Research Applications
Rhodium-thorium compounds have several scientific research applications:
Mechanism of Action
The mechanism of action of rhodium-thorium compounds varies depending on their application. In therapeutic applications, rhodium complexes can interact with DNA, inhibiting replication and leading to the death of cancer cells . In catalytic applications, rhodium acts as a catalyst, facilitating various chemical reactions by lowering the activation energy required . The molecular targets and pathways involved include DNA, RNA, and various enzymes and proteins .
Comparison with Similar Compounds
Chemical and Structural Properties
Key Differences :
Thermodynamic and Kinetic Behavior
Rhodium :
Thorium :
Ternary Systems and Composite Materials
The carbon-rhodium-thorium system demonstrates unique phase behaviors, with rhodium acting as a stabilizer in carbide matrices for high-temperature nuclear fuels . Such composites are explored for enhanced mechanical strength and neutron moderation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


